N-[3-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-3-oxopropyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide
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Overview
Description
N-[3-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-3-oxopropyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity, and an indole moiety, which is a common structural motif in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-3-oxopropyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide typically involves multiple steps, including the formation of the benzimidazole and indole cores, followed by their coupling. Common synthetic routes include:
Cyclocarbonylation of 1,2-diaminobenzenes: This method uses reagents like 1,1’-carbonyldiimidazole, phosgene, or triphosgene to form the benzimidazole core.
Transformation of benzimidazolium salts: This involves the ring opening and unusual C–O bond cleavage of an alkoxide.
Synthesis from arylureas: This method involves the reaction of arylureas with various reagents to form the benzimidazole core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-3-oxopropyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, acids, bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[3-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-3-oxopropyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[3-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-3-oxopropyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and proteins, potentially inhibiting their activity . The indole moiety may also contribute to its biological activity by interacting with cellular receptors and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine: A semiconducting organic molecule with similar structural features.
N-(benzimidazol-5-yl)-1,3,4-thiadiazol-2-amine: Another compound with a benzimidazole core, used as a STAT3 inhibitor for cancer treatment.
Uniqueness
N-[3-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-3-oxopropyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide is unique due to its combination of benzimidazole and indole moieties, which may confer a broader range of biological activities and applications compared to similar compounds.
Properties
Molecular Formula |
C22H23N5O4 |
---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-ylamino)-3-oxopropyl]-4,7-dimethoxy-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C22H23N5O4/c1-27-16(12-13-17(30-2)8-9-18(31-3)20(13)27)21(29)23-11-10-19(28)26-22-24-14-6-4-5-7-15(14)25-22/h4-9,12H,10-11H2,1-3H3,(H,23,29)(H2,24,25,26,28) |
InChI Key |
WDJBWWCYHOGUGV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)NCCC(=O)NC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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